Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate
Overview
Description
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is a chemical compound with the molecular formula C11H11F3O3 and a molecular weight of 248.2 g/mol . It is a colorless to yellow liquid that is used primarily in research and industrial applications . The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate typically involves the esterification of 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid with ethanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3-(2,2,2-Trifluoro-1-oxoethyl)benzoic acid
Reduction: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate exerts its effects is primarily through its trifluoromethyl group, which can influence the electronic properties of the molecule . This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The molecular targets and pathways involved often include enzymes and receptors that interact with trifluoromethylated substrates .
Comparison with Similar Compounds
Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Lacks the ester and hydroxyl groups, making it less versatile in chemical reactions.
Trifluoroacetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Trifluoromethylphenol: Contains a hydroxyl group directly attached to the aromatic ring, influencing its acidity and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with both ester and hydroxyl functionalities, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGHMRVHEOQVKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178306 | |
Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-57-0 | |
Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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